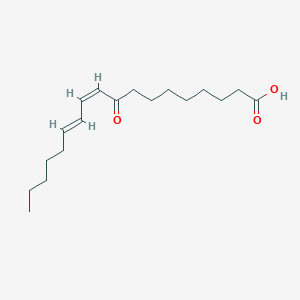
(10Z,12E)-9-oxooctadeca-10,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10Z,12E)-9-oxooctadeca-10,12-dienoic acid is a long-chain fatty acid derivative. It is a conjugated diene with a keto group at the 9th carbon position. This compound is part of the larger family of polyunsaturated fatty acids, which play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,12E)-9-oxooctadeca-10,12-dienoic acid typically involves the oxidation of linoleic acid. The process can be carried out using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microbial enzymes to catalyze the oxidation of linoleic acid. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(10Z,12E)-9-oxooctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain aldehydes and acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Shorter-chain aldehydes and acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(10Z,12E)-9-oxooctadeca-10,12-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of bio-based materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which (10Z,12E)-9-oxooctadeca-10,12-dienoic acid exerts its effects involves its interaction with cellular enzymes and receptors. It can modulate the activity of enzymes involved in fatty acid metabolism and influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(10E,12Z)-10,12-Octadecadienoic acid: Another conjugated diene with similar structural features but different biological activities.
(10Z,12E)-hexadeca-10,12-dienoic acid: A shorter-chain analog with distinct physical and chemical properties.
Uniqueness
(10Z,12E)-9-oxooctadeca-10,12-dienoic acid is unique due to the presence of the keto group at the 9th position, which imparts specific reactivity and biological functions not observed in its analogs.
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(10Z,12E)-9-oxooctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11- |
InChI Key |
LUZSWWYKKLTDHU-SQKGQWCESA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C(=O)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747136.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747139.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747144.png)
![1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one](/img/structure/B11747147.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11747151.png)
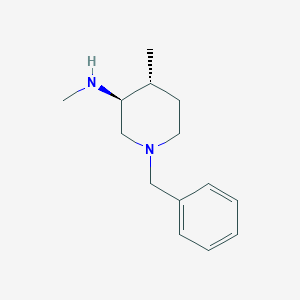
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11747159.png)
![(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747166.png)
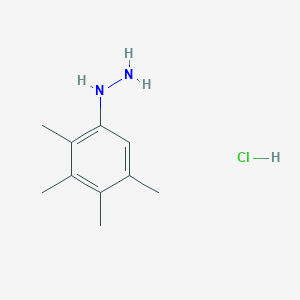
![2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11747176.png)
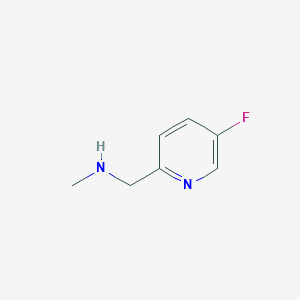
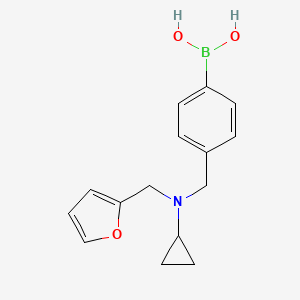
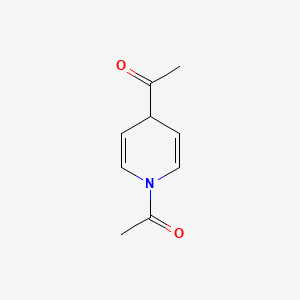
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747203.png)
